[D-Lys6]-LH-RH
Übersicht
Beschreibung
The compound [D-Lys6]-LH-RH is a synthetic decapeptideThis compound has been studied for its potential therapeutic applications, particularly in the treatment of ovarian cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [D-Lys6]-LH-RH typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
[D-Lys6]-LH-RH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Wissenschaftliche Forschungsanwendungen
[D-Lys6]-LH-RH has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in hormone regulation and receptor binding.
Medicine: Studied for its potential use in treating hormone-dependent cancers such as ovarian cancer.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by binding to the luteinising hormone releasing hormone receptor on the surface of target cells. This binding triggers a cascade of intracellular events that can lead to the inhibition of hormone secretion. In the case of ovarian cancer, the attached doxorubicin is expected to kill the cancer cells, slowing down the growth and spread of the cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triptorelin: Another synthetic decapeptide with a similar structure and function.
Goserelin: A synthetic analog used in the treatment of prostate cancer and breast cancer.
Uniqueness
[D-Lys6]-LH-RH is unique due to its specific sequence and the presence of the D-lysine residue, which can enhance its stability and binding affinity to receptors .
Biologische Aktivität
[D-Lys6]-LH-RH, a synthetic analog of luteinizing hormone-releasing hormone (LHRH), has garnered attention due to its biological activity, particularly in cancer treatment. This compound acts primarily as a GnRH receptor agonist and has been studied for its potential therapeutic applications, especially in targeting hormone-sensitive cancers such as prostate and breast cancer.
This compound is characterized by the substitution of lysine at position 6, which enhances its binding affinity to the LHRH receptor compared to natural LHRH. This modification allows for more effective stimulation of gonadotropin release, influencing downstream hormonal pathways crucial for reproductive functions and tumor growth regulation.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity when conjugated with cytotoxic agents. Notably, studies have shown that the conjugation of this peptide with doxorubicin (AEZS-108) leads to enhanced anticancer efficacy. In vivo studies using nude mice with xenografted castration-resistant prostate DU-145 tumors demonstrated:
- Tumor Growth Inhibition : A 90.5% reduction in tumor growth was observed after treatment with AEZS-108 compared to control groups, significantly outperforming treatments with doxorubicin alone or this compound alone (p<0.01) .
- Autophagy Induction : The combination treatment also increased autophagy rates, indicating a potential mechanism for enhanced cytotoxicity .
Hormonal Regulation
In animal models, this compound has been shown to effectively reduce serum testosterone levels, which is particularly beneficial in treating hormone-dependent tumors. For instance, studies involving rat models revealed significant reductions in testosterone following administration of [D-Trp6]-LHRH analogs, suggesting a similar effect could be expected with this compound .
Comparative Efficacy
A comparison of various LHRH analogs highlights the unique properties of this compound:
Analog | Mechanism | Target Cancer Type | Efficacy |
---|---|---|---|
This compound | GnRH receptor agonist | Prostate, breast cancer | High (90.5% tumor growth inhibition) |
[D-Trp6]-LHRH | GnRH receptor antagonist | Prostate cancer | Moderate (testosterone reduction) |
AEZS-108 | Cytotoxic LHRH conjugate | Castration-resistant prostate | Very High (90.5% tumor growth inhibition) |
Case Studies
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer treated with an LHRH analog showed significant reductions in tumor size and serum prostate-specific antigen (PSA) levels, demonstrating the efficacy of targeting LHRH receptors in malignancies reliant on hormonal signaling.
- Breast Cancer Models : In vitro studies on human breast cancer cell lines (e.g., MCF7) treated with this compound indicated marked reductions in cell viability, reinforcing its potential as a targeted therapy for hormone-responsive tumors .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBSMILMYIFKQ-OBCLEYQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-12-2, 130751-49-4 | |
Record name | [D-Lys6]-LH-RH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 130751-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.